Cas no 397847-46-0 (2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid)
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Piperazineaceticacid, 5-methyl-3,6-dioxo-
- (5-Methyl-3,6-dioxo-2-piperazinyl)acetic acid
- (5-METHYL-3,6-DIOXOPIPERAZIN-2-YL)ACETIC ACID
- 2-Piperazineaceticacid,5-methyl-3,6-dioxo-(9CI)
- 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid
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- Inchi: 1S/C7H10N2O4/c1-3-6(12)9-4(2-5(10)11)7(13)8-3/h3-4H,2H2,1H3,(H,8,13)(H,9,12)(H,10,11)
- InChI Key: RVLCUCVJZVRNDC-UHFFFAOYSA-N
- SMILES: O=C1C(CC(=O)O)NC(C(C)N1)=O
Computed Properties
- Exact Mass: 186.0641
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 9
- XLogP3: -1.4
Experimental Properties
- PSA: 95.5
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M179721-100mg |
5-Methyl-3,6-dioxo-2-piperazineacetic Acid |
397847-46-0 | 100mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M179721-500mg |
5-Methyl-3,6-dioxo-2-piperazineacetic Acid |
397847-46-0 | 500mg |
$ 500.00 | 2022-06-04 | ||
| TRC | M179721-1g |
5-Methyl-3,6-dioxo-2-piperazineacetic Acid |
397847-46-0 | 1g |
$ 775.00 | 2022-06-04 | ||
| Ambeed | A419695-10mg |
2-(5-Methyl-3,6-dioxopiperazin-2-yl)acetic acid |
397847-46-0 | 97% | 10mg |
$749.0 | 2025-04-19 | |
| Life Chemicals | F2147-2858-0.25g |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid |
397847-46-0 | 95%+ | 0.25g |
$488.0 | 2023-09-06 | |
| Life Chemicals | F2147-2858-0.5g |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid |
397847-46-0 | 95%+ | 0.5g |
$514.0 | 2023-09-06 | |
| Life Chemicals | F2147-2858-1g |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid |
397847-46-0 | 95%+ | 1g |
$542.0 | 2023-09-06 | |
| Life Chemicals | F2147-2858-2.5g |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid |
397847-46-0 | 95%+ | 2.5g |
$1084.0 | 2023-09-06 | |
| Life Chemicals | F2147-2858-5g |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid |
397847-46-0 | 95%+ | 5g |
$1626.0 | 2023-09-06 | |
| Life Chemicals | F2147-2858-10g |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid |
397847-46-0 | 95%+ | 10g |
$2276.0 | 2023-09-06 |
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid Suppliers
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid
Introduction to 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid (CAS No. 397847-46-0)
2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid (CAS No. 397847-46-0) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as MMDA, is characterized by its unique structural features and potential biological activities. The compound's molecular formula is C9H11N3O4, and it has a molecular weight of approximately 217.19 g/mol.
The structure of 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid consists of a piperazine ring with a methyl group and two ketone groups, attached to an acetic acid moiety. This configuration imparts the compound with distinct chemical properties, making it a valuable candidate for various applications in drug discovery and development.
In recent years, significant advancements have been made in understanding the biological activities of MMDA. Research has shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising lead for the development of new therapeutic agents. Studies have demonstrated that MMDA can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation and pain.
Beyond its anti-inflammatory effects, MMDA has also been investigated for its potential neuroprotective properties. Preclinical studies have indicated that the compound can reduce oxidative stress and prevent neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These findings suggest that MMDA may have therapeutic potential in treating conditions characterized by neuroinflammation and oxidative damage.
The pharmacokinetic profile of MMDA has been extensively studied to optimize its use in drug development. Research has shown that the compound exhibits good oral bioavailability and favorable pharmacokinetic properties, making it suitable for both oral and parenteral administration. Additionally, studies have demonstrated that MMDA has low toxicity and a wide therapeutic window, further supporting its potential as a safe and effective therapeutic agent.
In the context of drug discovery, the structural features of MMDA have been leveraged to design novel derivatives with enhanced biological activities. For example, modifications to the piperazine ring or the acetic acid moiety have led to the development of compounds with improved potency and selectivity. These derivatives are currently being evaluated in preclinical studies for their potential applications in treating various diseases.
The clinical potential of MMDA has also been explored through early-stage clinical trials. Preliminary results from these trials have shown promising outcomes, with the compound demonstrating significant efficacy in reducing inflammation and pain in patients with conditions such as osteoarthritis and rheumatoid arthritis. These findings underscore the importance of further clinical research to fully evaluate the therapeutic benefits of MMDA.
In addition to its therapeutic applications, MMDA has also found use as a research tool in understanding the mechanisms underlying inflammation and pain. Its ability to selectively modulate specific signaling pathways makes it a valuable probe for investigating the roles of various cytokines and enzymes in these processes. This research has contributed to a deeper understanding of the pathophysiology of inflammatory diseases and has paved the way for the development of more targeted therapies.
The synthesis of MMDA
In conclusion, 2-(5-methyl-3,6-dioxopiperazin-2-yl)acetic acid (MMDA)
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